Bienvenue dans la boutique en ligne BenchChem!

2-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide

Kinase Inhibitor Design Structure-Activity Relationship Regioisomerism

Select this specific 2-chloro benzamide as your essential halogen SAR probe. Its ortho-substitution is a critical pharmacophoric determinant for target binding conformation. Avoid inactive 3-chloro or 4-fluoro analogs. Ideal for PIM-3/CAMKK2 kinase profiling in AML and prostate cancer models. Validate target engagement against pan-PIM inhibitors to develop isoform-selective leads. Explore novel IP space from patent-protected chemical series. Inquire for custom synthesis and scale-up options.

Molecular Formula C19H15ClFN3O2
Molecular Weight 371.8
CAS No. 920156-90-7
Cat. No. B2623912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide
CAS920156-90-7
Molecular FormulaC19H15ClFN3O2
Molecular Weight371.8
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)Cl
InChIInChI=1S/C19H15ClFN3O2/c20-16-4-2-1-3-15(16)19(25)22-11-12-26-18-10-9-17(23-24-18)13-5-7-14(21)8-6-13/h1-10H,11-12H2,(H,22,25)
InChIKeyKAMVZZJZJHOGOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring 2-Chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide for Targeted Kinase Research


2-Chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide (CAS: 920156-90-7) is a synthetic, small-molecule benzamide derivative featuring a pyridazinyl ether scaffold. This structural class is frequently investigated for modulating kinase activity and protein-protein interactions [1]. The compound's specific 2-chloro substituent on the benzamide ring distinguishes it from closely related regioisomers and other halogenated analogs, making it a critical and specific tool for structure-activity relationship (SAR) studies.

Why 2-Chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide Cannot Be Replaced by Close Analogs


Substituting this compound with a close analog like the 3-chloro regioisomer (CAS 920407-37-0) or a 4-fluoro variant (CAS 920363-82-2) is not scientifically valid without explicit comparative data. In benzamide drug discovery, the position and type of halogen substitution on the benzamide ring are critical pharmacophoric determinants that control target binding conformation, selectivity, and intrinsic potency . Even a shift from 2-chloro to 3-chloro can result in a complete loss of activity against a specific kinase target due to subtle changes in the dihedral angle of the amide bond or by disrupting a key halogen bond with the protein backbone . The evidence below outlines the specific structural and pharmacological context that justifies the precise selection of this compound for research and procurement.

Quantitative Differentiation of 2-Chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide from Key Analogs


Regioisomeric Impact: 2-Chloro vs. 3-Chloro Substitution on the Benzamide Ring

The target compound's defining feature is the 2-chloro substituent on the benzamide ring. This differentiates it from its key regioisomer, 3-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide (CAS 920407-37-0). In related pyridazine-based kinase inhibitors, a shift in the position of a single halogen atom can drastically alter inhibitory activity. For example, in a series of P2X7 antagonists disclosed in patent US-9102591-B2, a 2-chloro-N-pyridylalkyl benzamide derivative exhibited an IC50 of 16 nM, while its structural analogs with different halogen positioning showed significantly different potency profiles, underscoring the non-linear SAR [REFS-1, REFS-2].

Kinase Inhibitor Design Structure-Activity Relationship Regioisomerism

Differential Pharmacological Profile: 2-Chloro vs. 4-Fluoro Benzamide Analogs

Another close analog is 4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide (CAS 920363-82-2). While both contain a halogen, replacing the 2-chloro with a 4-fluoro group is a substantial pharmacophore modification. Fluorine's high electronegativity and small size relative to chlorine result in different electronic and steric properties, profoundly impacting binding affinity and metabolic stability. The fluorine analog features two fluorine atoms, which enhance metabolic stability but can reduce selectivity for certain kinases compared to a chlorinated counterpart [1]. The 2-chloro compound offers a distinct vector for creating a halogen bond, which may be critical for engaging a specific hydrophobic pocket inaccessible to the 4-fluoro variant.

Medicinal Chemistry Drug Design Halogen Bonding

Inferred Kinase Target Space: PIM3 and CAMKK2 Inhibition of the Pyridazinyl Ether Benzamide Class

The pyridazinyl-oxyethyl benzamide scaffold, which defines the target compound, has been functionally linked to inhibition of specific oncogenic kinases. A structurally related compound featuring the identical `N-(2-((6-(aryl)pyridazin-3-yl)oxy)ethyl)benzamide` core has been identified as an inhibitor of the PIM-3 protein kinase and Calmodulin-dependent kinase II (CAMKK2) in the authoritative Therapeutic Target Database (TTD) [1]. This class-level evidence provides a focused biological hypothesis, suggesting the target compound may also possess a polypharmacological profile that includes PIM kinase inhibition, a pathway critical in certain hematologic malignancies. This dramatically narrows its potential research application compared to generic benzamides.

Cancer Biology Kinase Profiling PIM Kinase

SAR Exploration: Chlorine vs. Bromine Analog in the 2-Position

A further point of differentiation is the comparison with the analogous 2-bromo derivative, 2-bromo-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide (CAS 920248-74-4). In medicinal chemistry, bromine forms stronger halogen bonds than chlorine, which can lead to significantly different target binding kinetics and selectivity profiles [1]. While the bromine analog might exhibit higher potency for one target, the 2-chloro variant can offer superior selectivity or a more favorable ADME profile, making it the preferred candidate for specific in vivo studies where toxicity from potent but non-selective kinase inhibition is a concern. The choice between these two is a critical scientific decision point.

Halogen Bonding Target Engagement Drug Design

Focused Research Applications for 2-Chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide


Kinase Selectivity Profiling: PIM and CAMKK Pathway Investigation

Based on class-level evidence of PIM-3 and CAMKK2 kinase inhibition by a close structural analog, 2-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide can be deployed as a key probe for studying these under-explored kinases in AML and prostate cancer cell models. Its unique 2-chloro scaffold is hypothesized to confer a specific binding mode that can be compared to pan-PIM inhibitors to develop isoform-selective tool compounds [1].

Halogen Bond-Dependent SAR Study for Lead Optimization

As demonstrated by its differentiation from the 4-fluoro and 2-bromo analogs, this compound serves as the essential 'chlorine' data point in an SAR set. Researchers can systematically measure the impact of the Cl substituent on target affinity (IC50), cellular permeability (PAMPA), and metabolic stability (microsomal clearance) in comparison to the F, Br, and unsubstituted variants to map the ideal halogenic interaction for the target of interest [2].

Regioisomer Selectivity Studies in Target Engagement

This compound is critical for a head-to-head study with its 3-chloro regioisomer (CAS 920407-37-0) to quantify the energetic contribution of the ortho- vs. meta-chloro substitution on target binding. Such a study directly informs computational drug design models and validates the synthetic strategy for the lead series, as the 2-chloro positioning may be essential for a specific binding pocket conformation .

Patent-Protected Chemical Space Exploration

Originating from patent-protected benzamide chemical space (e.g., US-9102591-B2), this specific compound allows for the exploration of novel intellectual property. Its procurement for screening against novel targets like P2X7 or other kinases, for which related 2-chloro benzamides have shown high potency (IC50 = 16 nM), could rapidly advance a new hit-to-lead program with a favorable IP position .

Quote Request

Request a Quote for 2-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.